molecular formula C7H13P B14707608 1,3,4-Trimethyl-2,5-dihydro-1H-phosphole CAS No. 14410-05-0

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole

Katalognummer: B14707608
CAS-Nummer: 14410-05-0
Molekulargewicht: 128.15 g/mol
InChI-Schlüssel: QRMJYIOJSLMVLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is a heterocyclic compound containing phosphorus It is characterized by a five-membered ring structure with three methyl groups attached to the carbon atoms and a phosphorus atom incorporated into the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,4-trimethyl-1,3-butadiene with phosphorus trichloride in the presence of a base can yield the desired phosphole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphole oxides.

    Reduction: Reduction reactions can convert the phosphole to its corresponding phosphine derivative.

    Substitution: The methyl groups on the phosphole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Phosphole oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phospholes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1,3,4-trimethyl-2,5-dihydro-1H-phosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom in the ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dimethyl-2-phospholene 1-oxide: Similar in structure but with different substitution patterns.

    2,5-Dihydro-3-methyl-1-phenyl-1-oxide: Another phosphole derivative with a phenyl group instead of methyl groups.

Uniqueness

1,3,4-Trimethyl-2,5-dihydro-1H-phosphole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

14410-05-0

Molekularformel

C7H13P

Molekulargewicht

128.15 g/mol

IUPAC-Name

1,3,4-trimethyl-2,5-dihydrophosphole

InChI

InChI=1S/C7H13P/c1-6-4-8(3)5-7(6)2/h4-5H2,1-3H3

InChI-Schlüssel

QRMJYIOJSLMVLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CP(C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.